![molecular formula C16H25N3O2 B5801198 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone, also known as IM-54, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes such as COX-2 and MMP-9, and induce apoptosis in cancer cells. It has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its mechanism of action. More research is needed to understand how it works and how it can be optimized for specific applications. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone to determine its optimal dosage and administration route.
Métodos De Síntesis
1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone can be synthesized using a simple method that involves the condensation of 4-morpholinylmethyl-3-isopropoxybenzaldehyde with ethanone hydrazone. The reaction is carried out in the presence of a catalyst and a solvent, and the product is obtained in good yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
(E)-1-[3-(morpholin-4-ylmethyl)-4-propan-2-yloxyphenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-16-5-4-14(13(3)18-17)10-15(16)11-19-6-8-20-9-7-19/h4-5,10,12H,6-9,11,17H2,1-3H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLEMQOFLOSPV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=NN)C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=N/N)/C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(1E)-1-hydrazinylideneethyl]-2-(propan-2-yloxy)benzyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

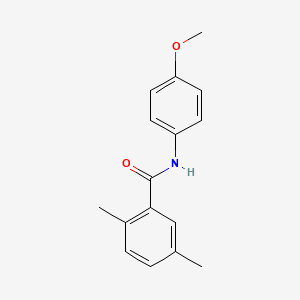
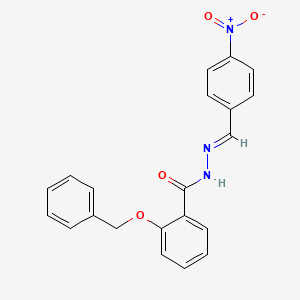
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
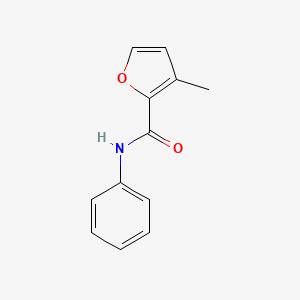
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
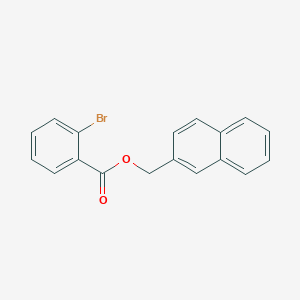
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
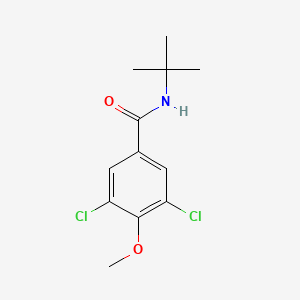
![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![5-isopropyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5801204.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)